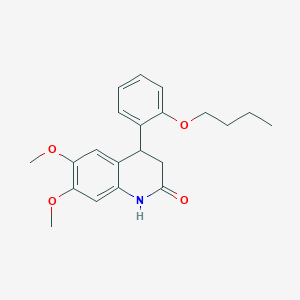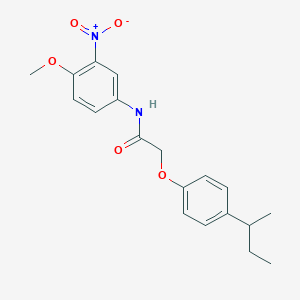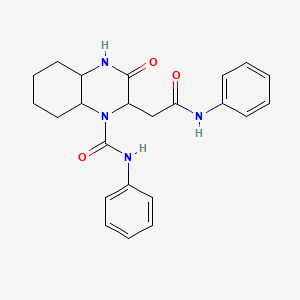
4-(2-butoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
4-(2-butoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BBDQ, is a chemical compound that has gained significant attention in scientific research due to its potential as an antimalarial drug. BBDQ belongs to the class of quinoline drugs, which have been used for decades to treat malaria. However, the emergence of drug-resistant strains of the malaria parasite has led to the search for new and effective drugs, and BBDQ has shown promise in this regard.
Wirkmechanismus
4-(2-butoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone works by inhibiting the activity of the parasite's mitochondrial cytochrome bc1 complex, which is essential for the parasite's energy production. This leads to the buildup of toxic byproducts within the parasite, causing its death. This compound has a unique mechanism of action compared to other antimalarial drugs, which makes it a promising candidate for the treatment of drug-resistant malaria.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in animal studies, with no adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of this compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-butoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its high potency against drug-resistant strains of the malaria parasite. This makes it a valuable tool for studying the mechanisms of drug resistance in malaria. However, this compound is a relatively new compound, and its synthesis is complex and time-consuming. This limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-(2-butoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of focus is the optimization of the synthesis process to improve yields and reduce costs. Another area of research is the development of new drug formulations that can improve the bioavailability and efficacy of this compound. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, this compound could be used as a starting point for the development of new drugs that target other parasitic diseases.
Wissenschaftliche Forschungsanwendungen
4-(2-butoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential as an antimalarial drug. In vitro studies have shown that this compound is highly effective against drug-resistant strains of the malaria parasite, including those that are resistant to current antimalarial drugs such as artemisinin. This compound has also been shown to have a long half-life in the body, which means that it could be effective in a single-dose treatment regimen.
Eigenschaften
IUPAC Name |
4-(2-butoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-10-26-18-9-7-6-8-14(18)15-12-21(23)22-17-13-20(25-3)19(24-2)11-16(15)17/h6-9,11,13,15H,4-5,10,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJSFQXIPUHFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![diethyl 3-methyl-5-({[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4119035.png)
![1-[(4-methylphenyl)sulfonyl]-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B4119045.png)
![4-(2-methoxybenzyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4119051.png)
![methyl 2-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4119060.png)
![1-[(4-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4119068.png)
![N-(4-bromo-2-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4119070.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4119081.png)
![N-1-adamantyl-2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4119082.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4119086.png)
![N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4119091.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4119097.png)
![2-[4-(diethylamino)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4119098.png)
